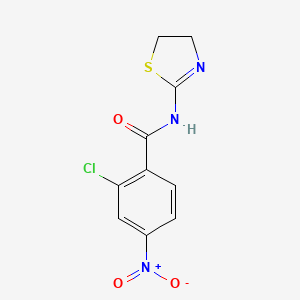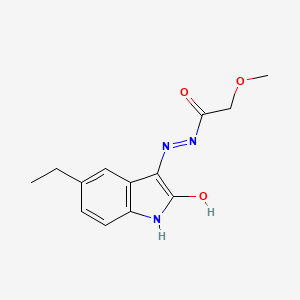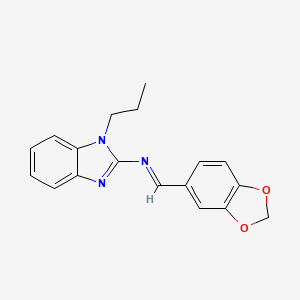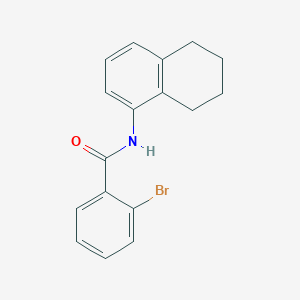![molecular formula C23H16N2O B5740018 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BIMN and has been studied extensively for its biological and physiological effects.
Mechanism of Action
BIMN exerts its biological effects by inhibiting the activity of protein kinases, which play a crucial role in cell growth and proliferation. Specifically, BIMN inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. By inhibiting CK2, BIMN disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
BIMN has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BIMN has been found to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using BIMN in lab experiments is its potent biological activity. BIMN has been shown to be effective at low concentrations, making it a cost-effective tool for researchers. However, BIMN is also highly toxic, which can make it difficult to work with in the lab. Researchers must take appropriate safety precautions when handling BIMN.
Future Directions
There are several potential future directions for research on BIMN. One area of interest is the development of BIMN derivatives that are less toxic than the parent compound. Another area of research is the identification of specific cancer types that are particularly sensitive to BIMN treatment. In addition, BIMN could be used in combination with other cancer treatments to enhance their effectiveness. Finally, BIMN could be studied for its potential use in the treatment of other diseases beyond cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound with significant potential for medical research. Its potent biological activity and anti-cancer properties make it a valuable tool for researchers. However, its toxicity must be taken into account when working with the compound. With further research, BIMN and its derivatives could have a significant impact on the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of BIMN involves a multi-step process that starts with the reaction of 3-benzoylindole with benzyl chloride in the presence of a base. The resulting product is then reacted with 4-chlorobenzonitrile to produce BIMN. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
BIMN has been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia. BIMN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BIMN has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[(3-benzoylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-14-17-10-12-18(13-11-17)15-25-16-21(20-8-4-5-9-22(20)25)23(26)19-6-2-1-3-7-19/h1-13,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQQYYGJCFHBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)




